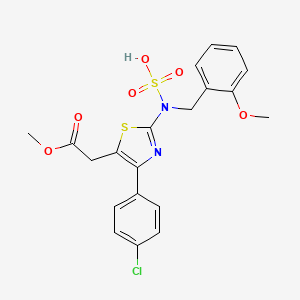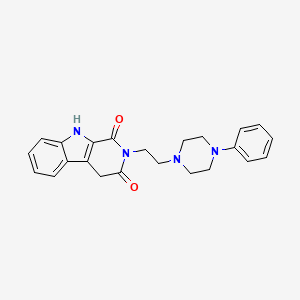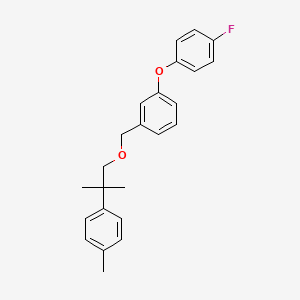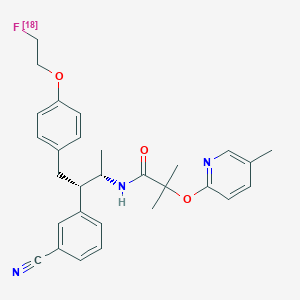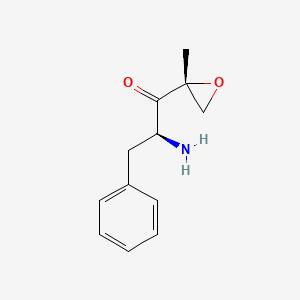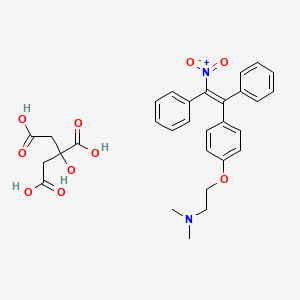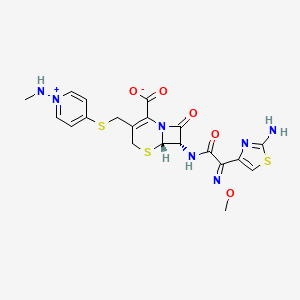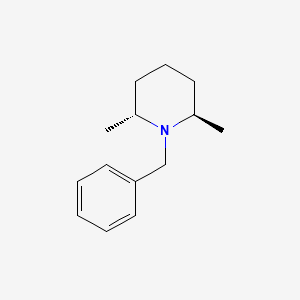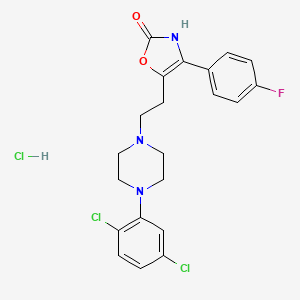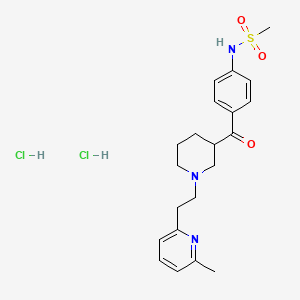
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is a chemical compound known for its significant role in pharmacological research. It is often used as a reference compound in studies involving potassium channels, particularly the human ether-à-go-go-related gene (hERG) potassium channels .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the required quality and yield .
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference compound in studies involving potassium channels.
Biology: To study the effects of potassium channel modulation on cellular functions.
Medicine: In the development of drugs targeting potassium channels, particularly for cardiac and neurological conditions.
Industry: As a chemical intermediate in the synthesis of other pharmacologically active compounds
作用機序
The compound exerts its effects by modulating the activity of hERG potassium channels. It acts as a blocker, preventing the flow of potassium ions through the channel, which in turn affects the cardiac action potential and influences its duration. This mechanism is crucial in understanding the role of hERG channels in cardiac function and in the development of drugs targeting these channels .
類似化合物との比較
Similar Compounds
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574): A potent hERG channel activator with a unique mechanism of action.
PD-118057: Another compound that modulates hERG channel activity.
Uniqueness
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is unique in its specific blocking action on hERG channels, making it a valuable tool in pharmacological research and drug development .
特性
CAS番号 |
113560-05-7 |
|---|---|
分子式 |
C21H29Cl2N3O3S |
分子量 |
474.4 g/mol |
IUPAC名 |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-3-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH/c1-16-5-3-7-19(22-16)12-14-24-13-4-6-18(15-24)21(25)17-8-10-20(11-9-17)23-28(2,26)27;;/h3,5,7-11,18,23H,4,6,12-15H2,1-2H3;2*1H |
InChIキー |
SMXINPYXESFIED-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CCN2CCCC(C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



